3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2,6-diphenyl-
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Overview
Description
3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2,6-diphenyl- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The presence of sulfur and nitrogen atoms in the thieno[2,3-d]imidazole ring system makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2,6-diphenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves the use of high-pressure reactors and catalysts to ensure high yield and purity. The process may include steps like solvent extraction, crystallization, and purification through chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2,6-diphenyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2,6-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2,6-diphenyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2-phenyl-
- 2-Methyl-3H-benzimidazole-5-carboxylic acid
- Pyrrolo[1,2-a]pyrazines
Uniqueness
What sets 3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2,6-diphenyl- apart from similar compounds is its unique combination of functional groups and ring structures.
Properties
Molecular Formula |
C24H24N2O2S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
6-cyclohexyl-3,5-diphenyl-5,6-dihydrothieno[2,3-d]imidazole-2-carboxylic acid |
InChI |
InChI=1S/C24H24N2O2S/c27-24(28)22-25-20-19(16-10-4-1-5-11-16)21(17-12-6-2-7-13-17)29-23(20)26(22)18-14-8-3-9-15-18/h2-3,6-9,12-16,19,21H,1,4-5,10-11H2,(H,27,28) |
InChI Key |
LTZXAESRYHSNPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2C(SC3=C2N=C(N3C4=CC=CC=C4)C(=O)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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